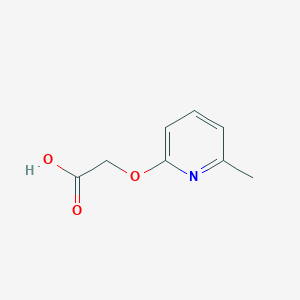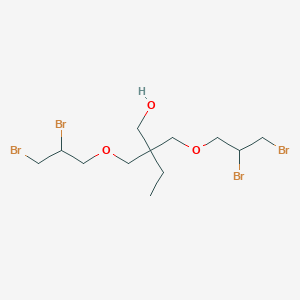![molecular formula C11H20N2O3 B13340825 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinopiperidin-1-yl)acetic acid is a compound that features a morpholine ring fused with a piperidine ring, connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinopiperidin-1-yl)acetic acid typically involves the reaction of morpholine and piperidine derivatives under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often involve hydrogenation, cyclization, and cycloaddition reactions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(4-Morpholinopiperidin-1-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Morpholinopiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and other piperidine-based molecules share structural similarities with 2-(4-Morpholinopiperidin-1-yl)acetic acid.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself, are structurally related.
Uniqueness
2-(4-Morpholinopiperidin-1-yl)acetic acid is unique due to the combination of the morpholine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylpiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H20N2O3/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15) |
InChI Key |
HANLTDKEUFYPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


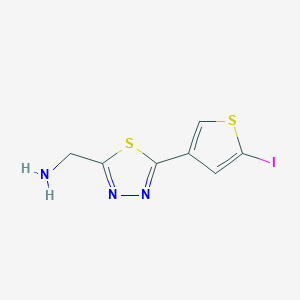
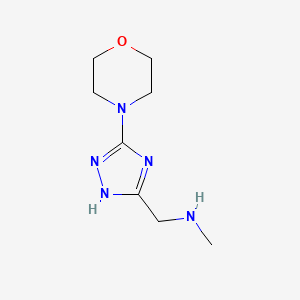
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)
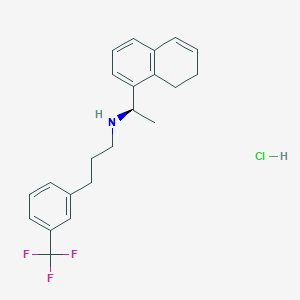

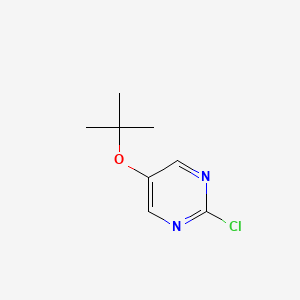
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)

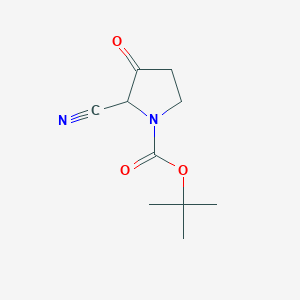
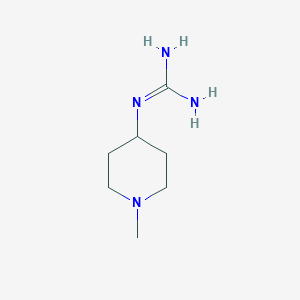

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
